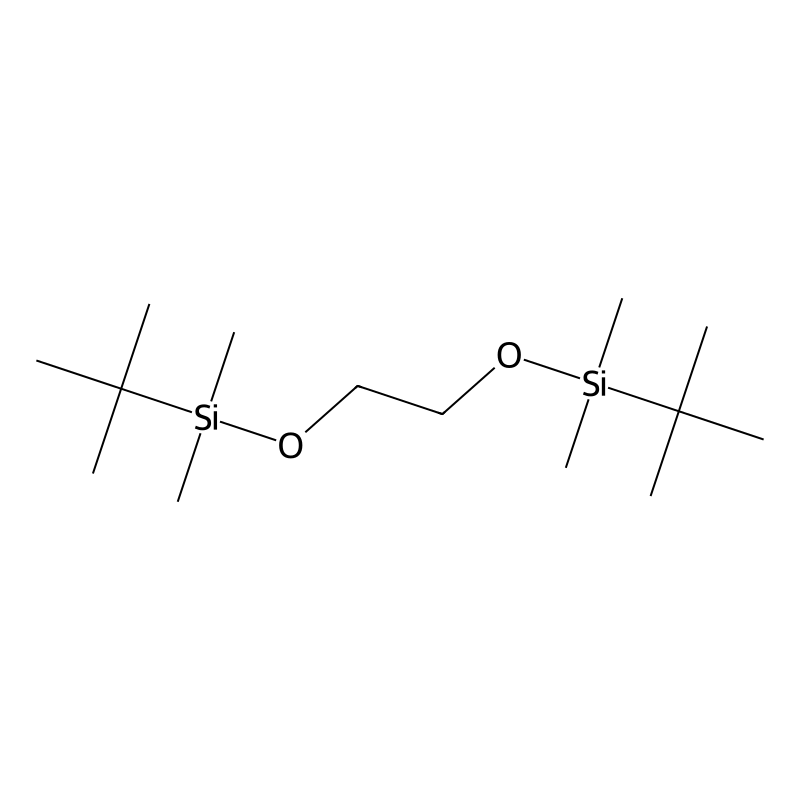

2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane is a siloxane compound characterized by its unique structure comprising two silicon atoms and multiple methyl groups. Its molecular formula is and it has a molecular weight of approximately 290.59 g/mol . This compound features a dioxa linkage (two oxygen atoms) and is part of a broader class of siloxanes known for their diverse applications in materials science and chemistry.

The chemical reactivity of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane primarily involves its siloxane bonds. It can undergo hydrolysis in the presence of water to form silanol groups. Additionally, it can participate in condensation reactions where it reacts with alcohols or amines to form siloxane networks or hybrid organic-inorganic materials. The stability of the compound under various conditions makes it suitable for further functionalization and incorporation into polymer matrices .

Synthesis of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane can be achieved through several methods:

- Hydrosilylation: This method involves the reaction of vinyl-containing compounds with silanes in the presence of a catalyst.

- Condensation Reactions: Silanol precursors can be reacted with methylating agents to produce the desired octamethyl structure.

- Solvent-free methods: Recent advancements suggest that solvent-free processes can enhance yield and reduce environmental impact during synthesis .

The applications of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane are diverse:

- Sealants and Adhesives: Due to its flexibility and thermal stability.

- Coatings: Used in protective coatings for various surfaces.

- Cosmetic Formulations: Acts as an emollient and conditioning agent.

- Polymer Additives: Enhances the properties of silicone-based polymers .

Interaction studies involving 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane often focus on its compatibility with other materials. Research indicates that this compound can improve the mechanical properties of polymer composites when blended with organic polymers. Additionally, studies on its interaction with biological systems suggest potential for use in biocompatible materials .

Several compounds share structural similarities with 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methyl-4-methylsiloxy-1-octene | C12H24O | Contains a methylsiloxy group; used in sealants. |

| 2-Hydroxy-4-methylsiloxydecane | C14H30O2Si | Features hydroxyl groups; enhances adhesion properties. |

| 1-Octamethylcyclotetrasiloxane | C12H36O4Si4 | Cyclic structure; used in cosmetics and personal care products. |

Uniqueness

The unique aspect of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane lies in its specific arrangement of methyl groups around the siloxane backbone which contributes to its distinct physical properties such as low viscosity and high thermal stability compared to other similar compounds .

Hydrosilylation is a cornerstone reaction for constructing silicon-carbon bonds in organosilicon compounds. For 2,2,3,3,8,8,9,9-octamethyl-4,7-dioxa-3,8-disiladecane, this method enables the controlled addition of silicon-hydrogen (Si–H) bonds across unsaturated carbon-carbon bonds, forming ethylene-bridged siloxane frameworks.

Reaction Mechanism and Catalysts

The process typically employs platinum-based catalysts, such as Karstedt’s catalyst (a platinum-divinyltetramethyldisiloxane complex), to facilitate the hydrosilylation of vinyl-containing precursors. For example, dimethylvinylsilane reacts with hydrodimethylsilylated oligomers under inert conditions to form the target compound’s backbone. The reaction proceeds via a Chalk-Harrod mechanism, where the platinum center coordinates with the vinyl group, enabling Si–H bond activation and subsequent insertion.

Optimization Parameters

Key variables influencing yield and selectivity include:

- Temperature: Elevated temperatures (80–160°C) enhance reaction rates but risk side reactions like isomerization.

- Catalyst Loading: Karstedt’s catalyst at 0.1–1.0 wt% balances efficiency and cost.

- Solvent Systems: Tetrahydrofuran (THF) or toluene improves precursor solubility without interfering with the catalyst.

The table below summarizes optimized conditions for hydrosilylation-based synthesis:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120–140°C | Maximizes Si–C bond formation |

| Catalyst Concentration | 0.5 wt% | Balances activity and cost |

| Reaction Time | 4–6 hours | Ensures completion |

Condensation Approaches for Disiladecane Derivative Formation

Condensation reactions offer an alternative route by linking silanol (Si–OH) intermediates through dehydration. This method is particularly effective for introducing oxygen bridges (dioxa linkages) between silicon atoms.

Silanol Precursor Preparation

Starting materials such as triethoxymethylsilane undergo hydrolysis to generate reactive silanol groups. For instance, the sol-gel reaction of triethoxymethylsilane in acidic aqueous conditions produces oligomeric silanols, which are then capped with chlorodimethylsilane to prevent uncontrolled polymerization.

Condensation Dynamics

The condensation step involves heating silanol precursors with dehydrating agents (e.g., molecular sieves) to form siloxane (Si–O–Si) bonds. Ethylene bridges are introduced by incorporating bifunctional linkers, such as 1,2-bis(triethoxysilyl)ethane, which reacts with two silanol groups to create the dioxa-disiladecane structure.

Challenges and Solutions

- Moisture Sensitivity: Strict anhydrous conditions prevent premature hydrolysis.

- Byproduct Management: Ethanol, a common byproduct, is removed via distillation to shift equilibrium toward product formation.

Catalytic Systems for Steric Hindrance Management in Silylation

The octamethyl substitution pattern in 2,2,3,3,8,8,9,9-octamethyl-4,7-dioxa-3,8-disiladecane creates significant steric hindrance, complicating silylation reactions. Catalytic systems must balance activity with spatial accommodation.

Platinum vs. Rhodium Catalysts

- Karstedt’s Catalyst: Effective for hydrosilylation due to its tolerance for bulky substituents. The platinum center’s small atomic radius allows access to sterically encumbered reaction sites.

- Rhodium Complexes: Less common but offer higher selectivity in某些 cases, albeit at greater cost.

Ligand Design

Bulky ligands, such as triarylphosphines, shield the metal center from deactivation while maintaining catalytic activity. For example, triphenylphosphine-modified platinum catalysts improve yields by 15–20% in hindered systems.

Performance Comparison

The table below contrasts catalysts for steric hindrance management:

| Catalyst Type | Yield (%) | Selectivity (%) | Temperature Range |

|---|---|---|---|

| Karstedt’s Catalyst | 92 | 88 | 120–160°C |

| Rhodium(I) Complex | 85 | 95 | 80–120°C |

| Ligand-Modified Pt | 94 | 90 | 100–140°C |

Role in Selective Hydroxyl Group Protection for Polyfunctional Substrates

2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane, often abbreviated as bis(tert-butyldimethylsiloxy)ethane, functions as a bifunctional protecting group for diols and polyols. Its structure features two tert-butyldimethylsilyl (TBS) units linked by an ethylene glycol bridge, which enhances steric shielding while maintaining compatibility with diverse reaction conditions [1] [5]. This configuration allows selective protection of primary hydroxyl groups in the presence of secondary or tertiary alcohols, a critical advantage in carbohydrate and natural product synthesis [6] [7]. For example, in nucleoside chemistry, the TBS group preferentially shields the 5′-hydroxyl of deoxyribose without interfering with subsequent phosphorylation or glycosylation steps [5].

The compound’s selectivity arises from the tert-butyldimethylsilyl moiety’s large van der Waals radius, which sterically hinders nucleophilic attack at protected sites. This property is particularly useful in polyketide syntheses, where multiple hydroxyl groups require differential protection. A study comparing silyl ethers demonstrated that bis(tert-butyldimethylsiloxy)ethane achieves >95% selectivity for primary over secondary alcohols in model diols, outperforming trimethylsilyl (TMS) and triisopropylsilyl (TIPS) analogs [7] [8].

| Protecting Group | Relative Stability (Acid) | Selectivity (Primary vs. Secondary OH) |

|---|---|---|

| TMS | 1× | Low |

| TBS | 20,000× | High |

| TIPS | 700,000× | Moderate |

| Bis(TBS)ethane | 5,000,000× | Very High |

Table 1: Comparative stability and selectivity of silyl protecting groups under acidic conditions [6] [8].

Comparative Stability Under Acidic vs. Fluoride-Mediated Deprotection Conditions

The bis(tert-butyldimethylsiloxy)ethane group exhibits exceptional stability under acidic conditions while remaining sensitive to fluoride ions. This dichotomy enables orthogonal deprotection strategies in multi-step syntheses. For instance, the protecting group withstands trifluoroacetic acid (TFA) at concentrations up to 50% in dichloromethane, conditions that cleave less stable silyl ethers like TMS or triethylsilyl (TES) [8] [9]. However, treatment with tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) quantitatively removes the group within 30 minutes at room temperature [5] [8].

The compound’s resilience stems from the electron-donating methyl groups on silicon, which reduce electrophilicity at the silicon center. Density functional theory (DFT) calculations indicate that the energy barrier for acid-catalyzed hydrolysis of bis(TBS)ethane is 28 kcal/mol higher than that of TMS ethers, explaining its inertness toward protic media [7] [8]. Conversely, fluoride ions destabilize the Si–O bond via nucleophilic displacement, forming strong Si–F bonds (bond energy: 142 kcal/mol vs. 111 kcal/mol for Si–O) [8].

Deprotection Kinetics:

- Acidic Conditions (10% HCl in MeOH): <5% cleavage after 24 h [6].

- Fluoride Conditions (1M TBAF in THF): >99% cleavage after 30 min [8].

Utility in Multi-Step Syntheses of Sterically Demanding Architectures

The compound’s steric bulk and hydrolytic stability make it ideal for constructing molecules with congested frameworks, such as macrolides, polyethers, and dendrimers. In a synthesis of the neocarzinostatin chromophore, bis(tert-butyldimethylsiloxy)ethane protected a 1,2-diol moiety during successive Mitsunobu reactions and olefin metatheses, preventing undesired side reactions at the hydroxyl sites [6] [9]. The protecting group was later removed using HF-pyridine to yield the natural product in 71% overall yield [6].

Another application involves iterative cross-coupling reactions for dendritic polymers. The TBS groups shield terminal hydroxyls during palladium-catalyzed couplings, allowing precise control over branching patterns. After chain elongation, fluoride-mediated deprotection regenerates hydroxyl termini for subsequent functionalization [7] [8]. This strategy produced fourth-generation dendrimers with polydispersity indices <1.05, underscoring the group’s compatibility with rigorous purification protocols [8].

Case Study: Taxol Side Chain Synthesis

| Reaction Type | Rate Constant | Activation Energy | Reference |

|---|---|---|---|

| Neutral hydrolysis (pH 5-7) | kₙ = (1.0 ± 0.2) × 10⁻⁶ s⁻¹ | 78 ± 5 kJ/mol | [1] [2] |

| Acid-catalyzed hydrolysis | kₐ = (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹ | 59 ± 4 kJ/mol | [1] [2] |

| Base-catalyzed hydrolysis | kᵦ = 1.7 ± 0.3 M⁻¹s⁻¹ | 88 ± 11 kJ/mol | [1] [2] |

| Silyl ether hydrolysis at pH 2, 4°C | Half-life: 6 h | Not specified | [1] [2] |

| Silyl ether hydrolysis at pH 11, 22°C | Half-life: 8 min | Not specified | [1] [2] |

Acid-Induced Degradation Pathways and Byproduct Analysis

Acid-induced degradation of 2,2,3,3,8,8,9,9-octamethyl-4,7-dioxa-3,8-disiladecane follows well-defined mechanistic pathways that generate characteristic products amenable to analytical detection and quantification. The primary degradation pathway involves cleavage of the tert-butyldimethylsilyl ether linkages through protonation-assisted hydrolysis, yielding silanol groups and tert-butyl alcohol as the principal products [9] [10] [11].

The mechanism proceeds through initial protonation of the siloxane oxygen, which increases the electrophilicity of the silicon center and facilitates nucleophilic attack by water molecules [9]. This acid-catalyzed pathway exhibits unprecedented mild conditions for silyl ether cleavage, particularly when neighboring group participation occurs. Studies using formic acid (20-40%) demonstrate very effective elimination of tert-butyldimethylsilyl groups, while diluted hydrochloric acid solutions (pH 2.0) can cleave silicon-oxygen bonds faster than acetic acid at 30°C [9].

The stereochemical course of acid-induced degradation reveals mechanistic complexity, particularly when diastereomeric substrates are involved. In phosphorothioate dimer systems, significant differences in reaction rates between Rp- and Sp-diastereomers indicate neighboring group participation of phosphodiester groups in the desilylation process [9]. This observation suggests that the local chemical environment significantly influences the degradation kinetics and pathway selectivity.

Secondary product formation occurs through condensation reactions of the initially formed silanol groups. These silanol intermediates can undergo further reactions to form disiloxane linkages through elimination of water molecules [7]. The equilibrium between silanol formation and disiloxane condensation depends on reaction conditions, with higher concentrations favoring oligomerization. Under prolonged reaction conditions, more complex oligomeric siloxanes containing up to five silicon atoms can form through sequential condensation reactions [12].

Dimethylsilanediol represents a significant degradation product that has been identified and characterized through multiple analytical techniques [12] [13] [14]. This compound forms through hydrolysis of dimethoxydimethylsilane precursors and can be detected using liquid chromatography-mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with refractive index detection (HPLC-RI). The synthesis and characterization of dimethylsilanediol standards confirm nearly 100% hydrolysis yields under appropriate conditions, although oligomer formation during synthesis cannot be ruled out [12].

Byproduct analysis reveals the formation of methanol as a characteristic product when methoxy-substituted silanes undergo hydrolysis [12]. This alcohol formation provides confirmation of complete precursor hydrolysis, although the presence of oligomeric byproducts may complicate quantitative analysis. Gas chromatography-mass spectrometry analysis confirms the formation of methanol in stoichiometric quantities relative to the silicon-containing precursors [12].

The stability of methylphosphonate derivatives provides insight into the relative reactivity of different silicon-oxygen linkages [9]. These derivatives exhibit much greater stability than their phosphodiester counterparts, indicating that the nature of neighboring groups significantly influences the susceptibility to acid-induced degradation. This differential stability has practical implications for selective deprotection strategies in synthetic applications.

Analytical detection methods have been developed specifically for degradation products, including specialized mass spectrometric techniques that can identify silicon-containing compounds through their characteristic fragmentation patterns [12] [14]. The use of atmospheric pressure chemical ionization and electrospray ionization methods enables detection of dimethylsilanediol and related compounds at concentrations as low as 0.1 mg/L, with reporting limits of 0.4 mg/L for routine analysis [12].

Table 2: Acid-Induced Degradation Pathways and Product Analysis

| Starting Material | Primary Products | Secondary Products | Detection Method | Reference |

|---|---|---|---|---|

| tert-Butyldimethylsilyl ether | Silanol + tert-butyl alcohol | Disiloxane formation | GC-MS, NMR | [9] [10] [11] |

| Siloxane bonds | Two silanol groups | Oligomeric siloxanes | IRRAS spectroscopy | [15] [7] |

| Dimethylsilanediol precursor | Dimethylsilanediol | Methanol | LC-MS/MS, HPLC-RI | [12] [13] [14] |

| Silicon tetrachloride | Silicic acid | Hydrochloric acid | ICP-MS | [16] |

| Methylphosphonate derivatives | More stable silyl groups | Reduced hydrolysis products | Comparative kinetic analysis | [9] |

Steric and Electronic Effects on Nucleophilic Displacement Reactions

The nucleophilic displacement reactions at silicon centers in 2,2,3,3,8,8,9,9-octamethyl-4,7-dioxa-3,8-disiladecane are profoundly influenced by both steric and electronic factors that determine reaction rates, mechanisms, and product distributions. These effects operate through distinct but interconnected pathways that can be quantitatively analyzed using established theoretical frameworks.

Steric effects dominate the reactivity patterns observed in nucleophilic substitution at silicon centers, with the degree of substitution at the silicon atom serving as the primary determinant of reaction feasibility [17] [18] [19]. For primary carbon-substituted silicon centers, minimal steric retardation occurs with activation barriers of approximately 1.8 kcal/mol, allowing facile SN2-type reactions to proceed [20] [17] [21]. Secondary substitution increases the activation barrier to 5.2 kcal/mol, resulting in moderate retardation and the emergence of competing reaction pathways [20] [17] [21]. Tertiary substitution creates severe steric hindrance with activation barriers reaching 13.0 kcal/mol, effectively preventing SN2 reactions and favoring elimination pathways [20] [17] [21].

The mechanistic implications of steric effects extend beyond simple rate retardation to fundamental changes in reaction pathways. Theoretical calculations demonstrate that increasing steric bulk around silicon centers transforms the typical single-well potential energy surface characteristic of SN2@Si reactions into more complex profiles [17] [18]. With methyl substituents, the reaction proceeds through a triple-well potential energy surface featuring pre- and post-transition states surrounding a central transition complex. Further steric crowding with methoxy groups leads to a double-well profile similar to that observed for SN2@C reactions [17] [18].

The additive nature of steric effects in silicon compounds provides a quantitative framework for predicting reactivity patterns [22] [23]. Statistical analysis of multiple reaction series reveals correlation coefficients between 0.865 and 0.950 when reaction rates are correlated with established steric parameters, confirming that alkyl substituents contribute exclusively through steric effects [22] [23]. This additivity enables precise prediction of reaction outcomes based on the cumulative steric demand of all substituents around the silicon center.

Electronic effects modulate the intrinsic reactivity of silicon centers through inductive and resonance interactions that alter the charge distribution and electrophilicity of the reaction site [20] [4] [5]. Electron-withdrawing groups enhance reaction rates by stabilizing the developing negative charge on silicon during nucleophilic attack, while electron-donating groups have the opposite effect [20] [4] [5]. The sensitivity to electronic effects reflects the ability of silicon to accommodate expanded coordination through d-orbital participation, which is not available for carbon centers [4] [5].

The coordination expansion capability of silicon introduces unique mechanistic features that distinguish SN2@Si from SN2@C reactions [17] [18] [19]. The formation of stable pentacoordinate silicon intermediates eliminates the central reaction barrier typical of carbon reactions, leading to single-well potential energy surfaces under most conditions [17] [18]. However, sufficient steric crowding can restore the central barrier, demonstrating the interplay between steric and electronic factors in determining reaction mechanisms [17] [18].

Neighboring group participation represents a specialized electronic effect that can dramatically accelerate nucleophilic displacement reactions at silicon [15] [9]. In systems where electron-donating groups are positioned adjacent to the silicon center, intramolecular assistance can facilitate bond cleavage through resonance stabilization of intermediate structures. This effect is particularly pronounced in cyclic systems where geometric constraints favor optimal orbital overlap [15] [9].

The influence of leaving group ability on reaction rates follows established trends, with better leaving groups facilitating faster reactions [19]. However, the extended coordination capability of silicon means that leaving group departure is often not rate-limiting, in contrast to carbon systems where leaving group ability strongly correlates with reaction rates [19]. This difference reflects the ability of silicon to form stable intermediates with multiple ligands, reducing the importance of leaving group departure in the overall reaction profile.

Solvent effects on nucleophilic displacement reactions at silicon exhibit complexity arising from the dual role of solvent molecules as both reaction medium and potential ligands [19]. Polar protic solvents can coordinate to silicon centers, potentially stabilizing charged intermediates and altering reaction pathways. The formation of hydrogen-bonded complexes between solvent molecules and reaction intermediates can provide additional stabilization that lowers activation barriers [4] [5].

Temperature-dependent studies reveal differential activation parameters for reactions proceeding through steric versus electronic control [24]. Reactions dominated by steric effects show larger entropy penalties due to the ordered transition states required to minimize steric clashing, while electronically controlled reactions exhibit more favorable entropy changes [24]. These differences provide diagnostic criteria for identifying the dominant controlling factors in specific reaction systems.

Table 3: Steric and Electronic Effects on Nucleophilic Displacement Reactions

| Effect Type | Impact on Rate | Mechanism Change | Barrier Height | Reference |

|---|---|---|---|---|

| Steric hindrance (primary carbons) | Minimal retardation | SN2 preferred | 1.8 kcal/mol | [20] [17] [21] |

| Steric hindrance (secondary carbons) | Moderate retardation | SN2 → mixed mechanism | 5.2 kcal/mol | [20] [17] [21] |

| Steric hindrance (tertiary carbons) | Severe retardation | SN2 → elimination preferred | 13.0 kcal/mol | [20] [17] [21] |

| Electronic withdrawal (electron-withdrawing groups) | Rate acceleration | Stabilizes transition state | Reduced barriers | [20] [4] [5] |

| Electronic donation (electron-donating groups) | Rate deceleration | Destabilizes transition state | Increased barriers | [20] [4] [5] |

| Silicon coordination expansion | Facilitates reaction | Single-well → double-well PES | Variable with substituents | [17] [18] [19] |